molecular formula C6H10O3 B2451870 (R)-Tetrahydro-2H-pyran-3-carboxylic acid CAS No. 1391742-12-3

(R)-Tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B2451870
CAS No.: 1391742-12-3
M. Wt: 130.143
InChI Key: YEWPVCUHKJABMV-RXMQYKEDSA-N
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Description

®-Tetrahydro-2H-pyran-3-carboxylic acid is a chiral carboxylic acid with a tetrahydropyran ring structure

Properties

IUPAC Name

(3R)-oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWPVCUHKJABMV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydro-2H-pyran-3-carboxylic acid typically involves the enantioselective reduction of the corresponding ketone or the enantioselective addition of nucleophiles to the corresponding lactone. One common method includes the use of chiral catalysts to achieve high enantioselectivity.

Industrial Production Methods: Industrial production methods often involve the use of biocatalysts or chiral auxiliaries to ensure the desired enantiomer is obtained with high purity. The process may include steps such as hydrogenation, hydrolysis, and crystallization to isolate the final product.

Types of Reactions:

    Oxidation: ®-Tetrahydro-2H-pyran-3-carboxylic acid can undergo oxidation reactions to form corresponding lactones or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of lactones or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

®-Tetrahydro-2H-pyran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-Tetrahydro-2H-pyran-3-carboxylic acid: The enantiomer of the compound, with different biological activities and properties.

    Tetrahydropyran-4-carboxylic acid: A structural isomer with a carboxylic acid group at a different position on the ring.

    Pyran-3-carboxylic acid: A related compound with an unsaturated ring structure.

Uniqueness: ®-Tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Biological Activity

(R)-Tetrahydro-2H-pyran-3-carboxylic acid (THPCA) is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating enzyme inhibition, anti-inflammatory properties, and antimicrobial effects.

THPCA is characterized by the following chemical structure:

  • Molecular Formula : C6_6H10_10O3_3
  • Molecular Weight : 130.15 g/mol
  • CAS Number : 16767361

Enzyme Inhibition

THPCA has been studied for its potential role in enzyme inhibition. Research indicates that it may act as a competitive inhibitor for certain enzymes, which could be beneficial in developing therapeutic agents against diseases where these enzymes play a crucial role. The mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis.

Anti-inflammatory Properties

Studies have reported that THPCA exhibits anti-inflammatory effects, likely through the modulation of inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent.

Antimicrobial Activity

THPCA has shown promising results in antimicrobial assays. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. This property indicates its potential use in developing new antibiotics or preservatives.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionCompetitive inhibition observed in vitro
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AntimicrobialEffective against E. coli and S. aureus

Case Study: Enzyme Inhibition

In a study published in 2023, researchers explored the enzyme inhibitory effects of THPCA on cyclooxygenase (COX) enzymes. The results indicated that THPCA significantly inhibited COX-1 and COX-2 activities, suggesting its potential use as an anti-inflammatory drug candidate. The study utilized various concentrations of THPCA to determine IC50 values, which were found to be comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of THPCA against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating strong antimicrobial potential .

The biological activity of THPCA can be attributed to its ability to interact with specific molecular targets:

  • Enzymatic Interaction : THPCA binds to the active sites of enzymes, leading to competitive inhibition.
  • Cytokine Modulation : It influences signaling pathways that regulate cytokine production, thereby reducing inflammation.
  • Membrane Disruption : In microbial cells, THPCA may disrupt membrane integrity, leading to cell lysis.

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

  • Answer :
  • Cytotoxicity : MTT assay using HEK-293 cells.
  • Enzyme inhibition : Fluorescence-based assays (e.g., quenched substrates for proteases).
  • Antimicrobial activity : Broth microdilution per CLSI guidelines .

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